molecular formula C11H9FO B12549307 2-Cyclopenten-1-one, 3-(4-fluorophenyl)- CAS No. 143589-79-1

2-Cyclopenten-1-one, 3-(4-fluorophenyl)-

Cat. No.: B12549307
CAS No.: 143589-79-1
M. Wt: 176.19 g/mol
InChI Key: CIMXUOWIPKPUKE-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-(4-fluorophenyl)- is an organic compound that features a cyclopentenone ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-(4-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentenone with a fluorinated aromatic compound under specific conditions. For instance, the use of a Friedel-Crafts acylation reaction can introduce the 4-fluorophenyl group onto the cyclopentenone ring. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-Cyclopenten-1-one, 3-(4-fluorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 3-(4-fluorophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-(4-fluorophenyl)- is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

CAS No.

143589-79-1

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

3-(4-fluorophenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C11H9FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7H,3,6H2

InChI Key

CIMXUOWIPKPUKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C2=CC=C(C=C2)F

Origin of Product

United States

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